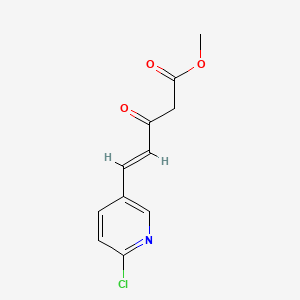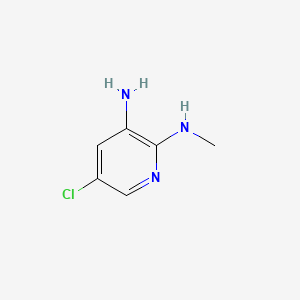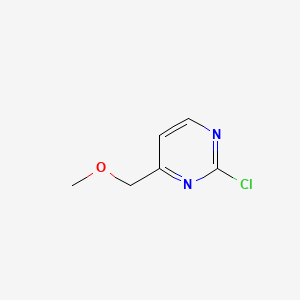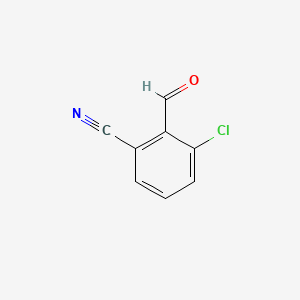
3-氯-2-甲酰基苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-formylbenzonitrile is an organic compound with the molecular formula C8H4ClNO It is a derivative of benzonitrile, characterized by the presence of a chloro group and a formyl group attached to the benzene ring
科学研究应用
3-Chloro-2-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
It is known that this compound is used in the synthesis of thiosemicarbazone-benzaldehyde derivatives , which have been studied for their antibacterial properties .
Mode of Action
It is used in the synthesis of thiosemicarbazone-benzaldehyde derivatives . These derivatives have been found to exhibit antibacterial activity, suggesting that they may interact with bacterial proteins or enzymes to inhibit bacterial growth .
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.27 (iLOGP), 1.73 (XLOGP3), 2.02 (WLOGP), 1.35 (MLOGP), and 2.59 (SILICOS-IT), with a consensus Log Po/w of 1.79 . These properties may influence its bioavailability.
Result of Action
Its derivatives have been found to exhibit antibacterial activity , suggesting that it may have a role in disrupting bacterial growth or survival.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and exposure to reactive gases may affect its stability.
生化分析
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position, which can involve free radical bromination and nucleophilic substitution .
Cellular Effects
Related compounds have been shown to have antibacterial activities
Molecular Mechanism
It is known that benzonitrile ligands can form coordination complexes with transition metals, which can be displaced by stronger ligands, making benzonitrile complexes useful synthetic intermediates
准备方法
The synthesis of 3-Chloro-2-formylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with cyanide sources under specific conditions. Another method includes the use of chlorination reactions on 2-formylbenzonitrile. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. For instance, the use of catalysts and controlled temperatures can significantly enhance the efficiency of the synthesis process .
化学反应分析
3-Chloro-2-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .
相似化合物的比较
3-Chloro-2-formylbenzonitrile can be compared with other similar compounds such as:
- 2-Chloro-3-formylbenzonitrile
- 4-Chloro-2-formylbenzonitrile
- 3-Bromo-2-formylbenzonitrile These compounds share similar structural features but differ in the position or type of substituents on the benzene ring. The uniqueness of 3-Chloro-2-formylbenzonitrile lies in its specific substitution pattern, which can influence its reactivity and applications .
属性
IUPAC Name |
3-chloro-2-formylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBCIKLKCYMPBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
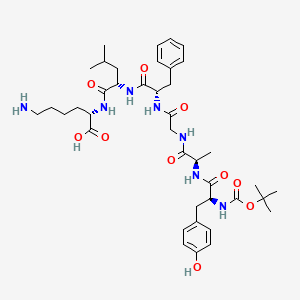
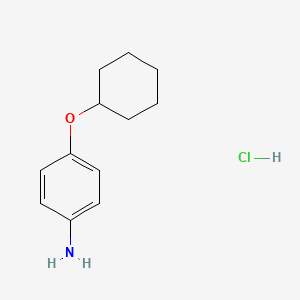
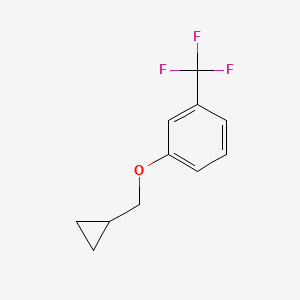
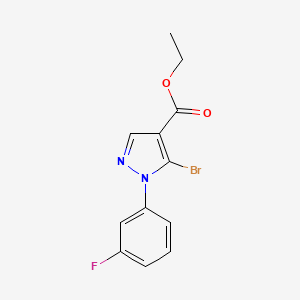
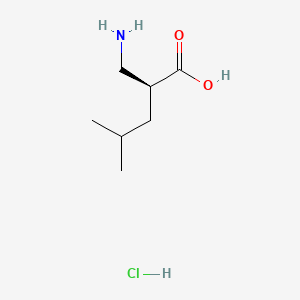
![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)
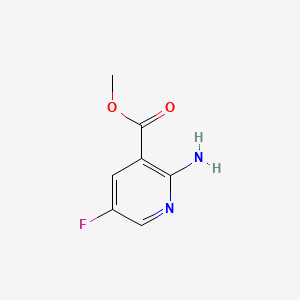
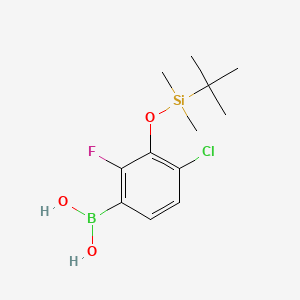
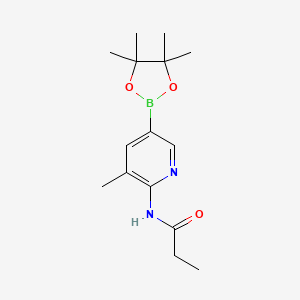
![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)
